An In-depth Technical Guide to 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3): A Framework for Characterization
An In-depth Technical Guide to 5-Amino-5-cyclohexyl-3-methylpentanoic acid (CAS 2060036-03-3): A Framework for Characterization
Senior Application Scientist Note: The following guide addresses the properties and potential characterization of 5-Amino-5-cyclohexyl-3-methylpentanoic acid. It must be noted that as of the date of this document, there is a significant scarcity of published peer-reviewed literature, patents, and detailed experimental data for this specific compound. The information available is primarily limited to chemical suppliers.
Therefore, this guide is structured to provide the known foundational data and, more importantly, to offer a comprehensive, field-proven framework for the systematic characterization of this and other novel amino acid derivatives. This document is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar molecules of unknown properties.
Introduction and Structural Overview
5-Amino-5-cyclohexyl-3-methylpentanoic acid is a non-proteinogenic amino acid. Its structure is characterized by a pentanoic acid backbone, a methyl group at the C-3 position, and an amino and a cyclohexyl group both attached to the C-5 position. The presence of a bulky, lipophilic cyclohexyl group and its chiral centers (at C-3 and C-5) suggests potential for unique conformational properties and specific interactions with biological targets.
The lack of public data indicates that this compound may be a novel research chemical, a specialized building block, or a proprietary intermediate. The following sections outline a logical, scientifically rigorous workflow for its comprehensive characterization.
Physicochemical and Structural Properties
The primary data available for this compound is from chemical suppliers. This information provides a foundational basis for any experimental work.[1] All researchers should begin by confirming these properties upon receipt of a sample.
| Property | Value | Source |
| CAS Number | 2060036-03-3 | ChemScene[1] |
| Molecular Formula | C₁₂H₂₃NO₂ | ChemScene[1] |
| Molecular Weight | 213.32 g/mol | ChemScene[1] |
| Purity | ≥95% (typical for commercial samples) | ChemScene[1] |
| SMILES | O=C(O)CC(C)CC(N)C1CCCCC1 | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų (Computed) | ChemScene[1] |
| logP (Octanol-Water Partition Coeff.) | 2.3949 (Computed) | ChemScene[1] |
| Hydrogen Bond Donors | 2 (Computed) | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 (Computed) | ChemScene[1] |
| Rotatable Bonds | 5 (Computed) | ChemScene[1] |
Table 1: Known and Computed Properties of 5-Amino-5-cyclohexyl-3-methylpentanoic acid.
Recommended Analytical and Quality Control Workflow
For any novel compound, establishing a robust analytical workflow is critical for validating identity, purity, and stability before its use in further experiments. The zwitterionic nature of amino acids and their high polarity can present challenges, often necessitating specific analytical approaches.[2]
Experimental Protocol: Identity and Purity Confirmation by LC-MS/MS
This protocol outlines a general method for the analysis of novel amino acids, adaptable for this specific molecule.
Causality: A Liquid Chromatography-Mass Spectrometry (LC-MS) based method is chosen for its superior sensitivity and selectivity, which are essential for analyzing compounds in complex matrices and for confirming molecular weight with high accuracy.[2] A High-Resolution Mass Spectrometer (HRMS) like a TOF or Orbitrap is recommended for unambiguous molecular formula confirmation.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in a suitable solvent. Given the computed logP, a starting solvent could be a mixture of methanol and water (e.g., 50:50 v/v). Use of a small amount of acid (e.g., 0.1% formic acid) can aid solubility by protonating the amino group.
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Perform serial dilutions to create working solutions in the range of 1-1000 ng/mL.
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Chromatographic Separation (UPLC/HPLC):
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Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a standard choice for initial method development.
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Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acidifier improves peak shape and ionization efficiency in positive ion mode.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient:
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Start at 5% B for 1 min.
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Ramp to 95% B over 8 min.
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Hold at 95% B for 2 min.
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Return to 5% B and re-equilibrate for 3 min.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
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Injection Volume: 2-5 µL.
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Mass Spectrometry Detection (ESI-QTOF or ESI-TripleQ):
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Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Rationale: The primary amine group is readily protonated.
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Full Scan (TOF/Orbitrap): Scan from m/z 50 to 500 to find the protonated parent ion ([M+H]⁺). The expected m/z would be ~214.1807.
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MS/MS (Fragmentation): Perform fragmentation on the parent ion to confirm its structure. Expected fragments would arise from the loss of water (-18.01), loss of the carboxyl group (-45.00), and cleavage along the alkyl chain.
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Purity Assessment: Integrate the peak area of the parent compound in the full scan chromatogram and express it as a percentage of the total integrated area of all detected peaks (Area %).
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Diagram: Analytical Workflow
Caption: A typical workflow for identity and purity confirmation of a novel amino acid.
Preliminary Safety and Handling Protocol
In the absence of specific toxicity data, 5-Amino-5-cyclohexyl-3-methylpentanoic acid must be treated as a compound of unknown toxicity. Standard laboratory safety protocols for handling novel chemical entities should be strictly followed.
Self-Validating System for Safe Handling:
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Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles.
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Hand Protection: Wear nitrile gloves. Change gloves immediately if contact is suspected.
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Body Protection: Wear a standard laboratory coat.
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First Aid Measures:
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Skin Contact: Wash immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.
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Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Future Directions and Research Outlook
Once the identity and purity of 5-Amino-5-cyclohexyl-3-methylpentanoic acid are confirmed, a range of further characterizations can be pursued to understand its potential applications.
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Chiral Separation: The molecule has at least two stereocenters. Developing a chiral chromatography method (either HPLC or SFC) is crucial to separate the different stereoisomers, as they are likely to have distinct biological activities.
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Structural Elucidation: Full structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) is a necessary step to confirm the connectivity reported by the SMILES string.
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Biological Screening: Based on its structure as a GABA (gamma-aminobutyric acid) analogue with a bulky lipophilic group, initial biological screening could focus on CNS targets, such as GABA receptors or related transporters and enzymes.
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Stability Studies: Assess the compound's stability in relevant biological matrices (e.g., plasma, buffer solutions) to determine its suitability for in-vitro and in-vivo assays.
